Deoxysepiapterin

Beschreibung

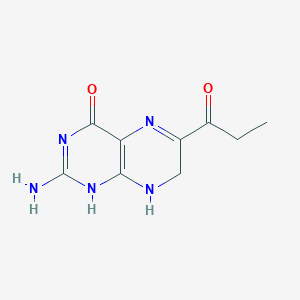

Deoxysepiapterin (2-amino-6-(1’-oxopropyl)-7,8-dihydropteridin-4(3H)-one) is a yellow pteridine derivative with the molecular formula C₉H₁₁N₅O₂ (molecular weight: 221.22 g/mol) . It is biosynthesized in insects as a byproduct of the sepiapterin branch, formed when excess 6-pyruvoyl-tetrahydropterin is diverted due to blocked drosopterin synthesis (e.g., in Drosophila mutants like sepia) . Key properties include:

Synthetic routes include chemoselective oxidation using Pd/C catalysts (30% yield) and acyl radical substitution reactions . This compound is commercially available (CAS: 1797-87-1) and used in metabolic studies and as an age-determination marker in insects .

Eigenschaften

IUPAC Name |

2-amino-6-propanoyl-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h2-3H2,1H3,(H4,10,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQYRFPIGKAGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC2=C(NC1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317180 | |

| Record name | Isosepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxysepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1797-87-1 | |

| Record name | Isosepiapterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1797-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Azanylidene-4-oxidanyl-3,7-dihydro-1H-pteridin-6-yl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-AZANYLIDENE-4-OXIDANYL-3,7-DIHYDRO-1H-PTERIDIN-6-YL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J9QVM3AT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Deoxysepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The chemical synthesis of deoxysepiapterin involves several steps. One method includes the homolytic nucleophilic acylation at the C-6 position of 7-alkylthio pteridines, followed by hydrolysis to form 6-propionylpterin derivatives. The final step involves desulfurization using a copper-aluminum alloy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Analyse Chemischer Reaktionen

Enzymatic Oxidation and Redox Behavior

Deoxysepiapterin participates in redox cycles critical for cellular metabolism:

-

Oxidation : Reactive oxygen species (ROS) oxidize this compound to sepiapterin, forming a conjugated dienone structure .

-

Catalytic intermediates : Computational studies suggest that enzymatic oxidation involves proton-coupled electron transfer (PCET) mechanisms, with transition states stabilized by hydrogen-bonding networks (e.g., interactions with conserved aspartate residues) .

Kinetic Parameters :

| Reaction Type | Rate Constant () | pH Dependence | Reference |

|---|---|---|---|

| Oxidation by ROS | pH 7–9 | ||

| Enzymatic reduction (SR) | pH 7.5 |

Non-Enzymatic Degradation Pathways

This compound undergoes pH-dependent degradation:

-

Acidic conditions (pH < 5) : Rearrangement to pterin-6-carboxylic acid via hydration and decarboxylation .

-

Alkaline conditions (pH > 9) : Formation of lumazine derivatives through deprotonation and ring-opening reactions .

Thermodynamic Data :

Electrochemical Modulation

Recent advances demonstrate that electric fields enhance reaction rates in this compound-related systems:

-

Electric-field-assisted catalysis : Applying 1 V increases reduction rates by -fold, attributed to stabilization of charged intermediates .

-

Mechanism : Polarization of the pterin ring lowers the activation energy for hydride transfer during NADPH-dependent reactions .

Transition-State Analogues and Inhibitor Design

Studies on analogous systems (e.g., purine nucleoside phosphorylase) reveal strategies for targeting this compound metabolism:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of deoxysepiapterin has been achieved through several methodologies. A notable approach involves the use of 7-alkylthio pteridines, employing homolytic nucleophilic acylation reactions. This method has been characterized by high yields and purity, allowing for further exploration of its biological properties .

Biological Role

This compound plays a significant role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor in the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. The enzyme sepiapterin reductase (SPR) catalyzes the conversion of sepiapterin to 7,8-dihydrobiopterin, which is subsequently reduced to BH4 . Deficiencies in these pathways can lead to various neurological disorders, highlighting the importance of this compound in neurotransmitter synthesis.

Neurological Disorders

This compound has been studied for its potential in treating conditions related to monoamine neurotransmitter deficiencies. Research indicates that supplementation with pteridines may alleviate symptoms associated with disorders such as phenylketonuria (PKU) and other inborn errors of metabolism affecting neurotransmitter levels .

Cancer Research

Recent studies have explored the use of this compound as a biomarker for certain cancers. Its accumulation in tumor tissues has been correlated with responses to chemotherapeutic agents like gemcitabine, suggesting its utility in patient stratification for personalized medicine approaches .

Genetic Studies

In genetic research, this compound serves as a critical compound for studying metabolic pathways involving pteridines. Its role in the salvage pathway for BH4 biosynthesis makes it a focal point for understanding genetic variations that affect drug metabolism and efficacy .

Case Studies

Wirkmechanismus

The mechanism of action of deoxysepiapterin involves its role as a metabolite in the catabolism of tetrahydrobiopterin. It interacts with various enzymes and pathways involved in this metabolic process. The specific molecular targets and pathways are still under investigation, but it is known to influence the levels of tetrahydrobiopterin and related compounds in the body .

Vergleich Mit ähnlichen Verbindungen

Sepiapterin

- Structure : Contains a 1’-oxopropyl side chain but differs in oxidation state (fully aromatic vs. 7,8-dihydro in deoxysepiapterin).

- Biosynthesis : Primary product of the sepiapterin branch; accumulates in Drosophila mutants .

- ¹H NMR: Distinct absence of dihydro-specific peaks (e.g., 4.88 ppm for H7/8 in this compound) .

Sepiapterin-C

- Synthesis : Produced alongside this compound via Pd/C-catalyzed oxidation (32% yield) .

- Structural Difference : Features a longer acyl chain (likely butyryl vs. propionyl in this compound), altering lipophilicity .

- Applications : Used in lipophilic derivative studies for membrane permeability research .

3’-Hydroxysepiapterin

Drosopterins

- Biosynthetic Relationship : Blockage of drosopterin synthesis (e.g., in Hennar3 mutants) leads to this compound accumulation .

- Role : Responsible for red eye pigments in Drosophila; absence results in dark eyes and yellow pigment accumulation .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Stability : this compound resists photochemical side-chain degradation in acidic conditions but undergoes dehydrogenation in the pyrazine ring .

- Metabolic Relevance : Elevated VIP scores (62.014) in metabolic profiling highlight its role in cellular regulation .

- Analytical Separation : Distinct retention times in HPLC allow isolation from sepiapterin and 3’-hydroxysepiapterin .

Biologische Aktivität

Deoxysepiapterin is a pteridine compound that plays a significant role in various biological processes, particularly in the context of insect physiology and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, physiological roles, and implications in health and disease.

Chemical Structure and Synthesis

This compound is structurally related to sepiapterin, differing primarily by the absence of a hydroxyl group at the 2' position of the pteridine ring. It can be synthesized through various chemical methods, including reactions involving 7-alkylthio pteridines. The synthesis pathway typically involves homolytic cleavage and subsequent reactions to yield this compound as a product .

Physiological Roles

This compound has been identified in several species, notably in insects like Drosophila melanogaster and the Mexican fruit fly (Anastrepha ludens). In these organisms, it serves as a yellow eye pigment and is involved in age estimation studies due to its stability and response to environmental conditions .

Table 1: Physiological Functions of this compound

| Function | Description |

|---|---|

| Pigmentation | Contributes to eye color in certain insects. |

| Age Estimation | Serves as a biomarker for chronological age based on concentration levels. |

| Potential Neurotransmitter Role | May influence neurotransmitter biosynthesis indirectly through related pathways. |

Biological Activity and Mechanisms

Research indicates that this compound may influence various biological pathways, particularly those involving neurotransmitter synthesis. It is suggested that this compound can be converted into other biologically active pteridines, which are crucial for the production of neurotransmitters such as dopamine and serotonin. This conversion occurs through enzymatic pathways that include sepiapterin reductase and dihydrofolate reductase .

Case Studies

- Insect Studies : In Drosophila melanogaster, this compound was observed to accumulate under specific genetic mutations affecting pteridine metabolism. This accumulation correlated with altered pigmentation and developmental processes, indicating its role as a metabolic intermediate .

- Age Estimation : A study on the Mexican fruit fly demonstrated that this compound levels could serve as an effective marker for estimating age based on physiological responses to temperature fluctuations .

Therapeutic Implications

Given its role in neurotransmitter synthesis, this compound may have potential therapeutic applications, particularly in conditions related to neurotransmitter deficiencies. For instance, sepiapterin (and potentially this compound) has been studied for its ability to cross the blood-brain barrier more effectively than tetrahydrobiopterin (BH4), suggesting that it could be used as a treatment for neurological disorders where BH4 is ineffective due to poor brain penetration .

Research Findings Summary

Recent findings highlight the importance of this compound not only as a pigment but also as a potential biomarker and therapeutic agent:

- Neurotransmitter Synthesis : this compound's role in synthesizing critical neurotransmitters could provide insights into treating mood disorders and other neurological conditions.

- Environmental Adaptation : Its stability under varying environmental conditions makes it a valuable marker for ecological studies.

Q & A

Q. Advanced Research Focus

- In Vitro Models : Use CRISPR-edited cell lines (e.g., BH4-deficient models) to isolate this compound’s effects on folate metabolism or redox cycling .

- Isotope Tracing : -labeled glucose or phenylalanine can track this compound biosynthesis in kinetic assays .

- Multi-Omics Integration : Pair metabolomic data with transcriptomic profiling to identify regulatory nodes (e.g., GTP cyclohydrolase I activity) .

How should researchers address contradictions in reported this compound levels across studies?

Advanced Research Focus

Discrepancies often arise from:

- Sample Preparation : Variations in extraction protocols (e.g., acid vs. organic solvent) can alter recovery rates .

- Analytical Sensitivity : Studies using low-resolution MS may conflate this compound with co-eluting isomers (VIP score differences >50 indicate distinct metabolic relevance) .

- Biological Variability : Stratify cohorts by genetic or environmental factors (e.g., oxidative stress markers) to contextualize findings .

What advanced statistical approaches are recommended for analyzing this compound’s therapeutic potential?

Q. Advanced Research Focus

- Multivariate Analysis : Partial least squares-discriminant analysis (PLS-DA) can correlate this compound levels with clinical outcomes (e.g., neurological dysfunction in BH4 deficiency) .

- Machine Learning : Train models on metabolomic datasets to predict this compound’s interaction with drug candidates (e.g., nitric oxide synthase inhibitors) .

- Power Analysis : Ensure sample sizes account for this compound’s low abundance (e.g., pilot studies to estimate effect sizes) .

What are the limitations of current in vivo models for studying this compound’s pharmacokinetics?

Q. Advanced Research Focus

- Compartmentalization : this compound’s rapid clearance in rodents may not extrapolate to humans. Use stable isotope-infusion protocols to improve pharmacokinetic modeling .

- Blood-Brain Barrier Penetration : Microdialysis or PET imaging with radiolabeled analogs is needed to assess CNS bioavailability .

- Species-Specific Metabolism : Zebrafish models may lack orthologs of human pterin-metabolizing enzymes, limiting translational relevance .

How can researchers ensure reproducibility in this compound-related studies?

Q. Methodological Best Practices

- Detailed Protocols : Document extraction solvents (e.g., 80% methanol), centrifugation speeds, and MS parameters in supplemental materials .

- Data Sharing : Deposit raw metabolomic datasets in repositories like MetaboLights, annotated with experimental metadata .

- Blinded Analysis : Implement independent validation of peak integration and statistical outcomes to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.